Basic violet 14

Bioremediation Wastewater treatment Microbial degradation

Diagnostic accuracy in clinical microbiology requires the correct triphenylmethane dye. Basic Violet 14 (C.I. 42510) is the irreplaceable primary reagent for Ziehl-Neelsen staining of acid-fast bacilli. - **Quantifiable advantage:** 0.86 nM LOD for hypochlorite - 3.45× more sensitive than Methyl Violet for oxidant detection - **Application-validated:** Higher mild-condition dye uptake vs. Reactive Orange 14; suitable for disposable textiles - **Toxicology tool:** Well-characterized hepatotoxicity model (LC50 60.63 µg/mL in zebrafish larvae) Supplied with analytical data. Available for immediate R&D shipment.

Molecular Formula C20H20ClN3
Molecular Weight 337.8 g/mol
CAS No. 58969-01-0
Cat. No. B3427368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic violet 14
CAS58969-01-0
Molecular FormulaC20H20ClN3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl
InChIInChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H
InChIKeyAXDJCCTWPBKUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 68 °F (NTP, 1992)
SLIGHTLY SOL IN WATER;  SOL IN ALCOHOL, ACIDS /MAGENTA BASE/
2.65 PARTS DISSOLVE IN 1000 PARTS WATER;  SOL IN ALCOHOL WITH A CARMINE RED COLOR;  PRACTICALLY INSOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Basic Violet 14 Technical Baseline


Basic Violet 14, also known as Basic Fuchsin or Magenta I, is a triphenylmethane dye with the molecular formula C20H20ClN3 [1]. It is a mixture of magenta and sub-magenta hydrochloride or acetate salts, appearing as yellow-green metallic lustrous crystals [1]. The compound is soluble in water (4 g/L at 25°C) and ethanol (8%), forming a red-purple solution [1][2]. Its pH sensitivity is notable, with a color transition from purple to red between pH 1.0 and 3.1 [1].

Histological stain for acid-fast bacteria (Ziehl-Neelsen method)
Colorimetric probe for hypochlorite detection in aqueous media
Dyeing of acrylic and silk fibers with specific uptake profile

Substitution Risks for Basic Violet 14


While all triphenylmethane violet dyes share a common chemical backbone, substitution of Basic Violet 14 with other in-class dyes such as Basic Violet 3 (Crystal Violet) or Methyl Violet is not scientifically valid. These compounds differ fundamentally in their degree of methylation, which alters their DNA intercalation strength, antimicrobial spectrum, and environmental degradation kinetics [1][2]. This guide provides quantitative, comparator-based evidence to support procurement and experimental design decisions.

Basic Violet 14
Corrosion inhibition Reported inhibition efficiency may differ significantly from Malachite Green or Crystal Violet; performance hierarchy cannot be assumed.
Basic Violet 14
Analytical sensitivity Hypochlorite detection sensitivity is not interchangeable with Methyl Violet; limit of detection varies by probe structure.
Basic Violet 14
Toxicological profile Acute aquatic toxicity is markedly different from common azo dyes; handling and disposal requirements may not transfer.

Basic Violet 14 vs. Key Comparators


Corrosion Inhibition vs. Triphenylmethane Dyes

In a comparative study of dye-degrading bacteria isolated from industrial effluent, Basic Violet 14 exhibited significantly higher decolorization efficiency due to microbial reduction compared to Basic Violet 3 (Crystal Violet). For isolate TTW4, the decolorization of Basic Violet 14 was 90.4 ± 0.5%, whereas Basic Violet 3 was only 78.6 ± 0.5% [1]. This difference highlights the greater susceptibility of Basic Violet 14 to microbial metabolic pathways, a critical factor in bioremediation applications.

Corrosion Inhibition vs. Triphenylmethane Dyes
Head-to-head
Basic Violet 14: 49.8% η
Malachite Green
64.1%
Crystal Violet
82.8%
Reported lower inhibition efficiency; may guide inhibitor selection review.
CO2-saturated 5% NaCl, 100 ppm dye, 40°C
Bioremediation Wastewater treatment Microbial degradation

Hypochlorite Sensing vs. Methyl Violet

Photocatalytic degradation of Basic Violet 14 using TiO2-ZnO nanocomposites under solar light achieved 81.78% removal efficiency, compared to 69.58% under UV and 31.24% under visible light [1]. This solar-driven performance is quantitatively distinct from other basic dyes; for example, studies using similar TiO2-mediated heterogeneous photocatalysis for Basic Yellow 28 show different degradation kinetics and efficiencies [2]. While not a direct head-to-head measurement, this class-level inference suggests Basic Violet 14 is more amenable to solar-driven remediation than other industrial basic dyes.

Hypochlorite Sensing vs. Methyl Violet
Head-to-head
Basic Violet 14 LoD: 0.86 nM
Methyl Violet
2.97 nM
Fold improvement
3.45×
Supports hypochlorite sensor development in aqueous media.
Naked-eye detection, oxidative chemodosimetric mechanism
Photocatalysis Wastewater treatment Solar remediation

Acute Aquatic Toxicity vs. Azo Dyes

In a comparative study of sulfuric acid-activated waste materials, Basic Violet 14 adsorption capacity reached 1416.43 mg/g on Calophyllum inophyllum shell-derived carbon (CS), which was 1.44 times higher than the 980.39 mg/g capacity on Theobroma cacao shell-derived carbon (TS) [1]. Furthermore, a separate study reported a maximum Langmuir adsorption capacity of 1666.66 mg/g for Basic Violet 14, which exceeds the reported capacities for other dyes such as Basic Blue 54 (1250 mg/g) under identical experimental conditions [2]. These data indicate that Basic Violet 14 exhibits a high affinity for a variety of low-cost adsorbents.

Acute Aquatic Toxicity vs. Azo Dyes
Head-to-head
96h LC50 zebrafish: 60.63 µg/mL
Direct Red 28
476.84 µg/mL
Acid Red 26
2500-2800 µg/mL
Higher acute toxicity; requires stringent handling protocols.
Static renewal, 96h exposure, zebrafish larval model
Adsorption Wastewater treatment Low-cost adsorbents

Adsorptive Removal vs. Methyl Violet

In a zebrafish larvae model, Basic Violet 14 demonstrated an LC50 of 60.63 µg/mL, which is approximately 7.9 times more toxic (lower LC50) than Direct Red 28 (LC50 476.84 µg/mL) and at least 41 times more toxic than Acid Red 26 (LC50 2500-2800 µg/mL) [1]. This high acute toxicity profile necessitates rigorous handling and disposal protocols compared to other dyes.

Adsorptive Removal vs. Methyl Violet
Head-to-head
qmax 246.9 mg/g (DPBAC)
Methyl Violet
319.9 mg/g
Lower adsorption capacity may influence treatment system design.
Freundlich isotherm, date palm activated carbon
Toxicology Environmental risk assessment Zebrafish model

Dye Uptake & Fastness vs. Reactive Orange 14

The sensitivity of the Ziehl-Neelsen (ZN) stain for acid-fast bacilli is critically dependent on the concentration of Basic Violet 14 (Basic Fuchsin). While 1% and 0.3% concentrations yield comparable sensitivity (62% and 65%, respectively), reducing the concentration to 0.1% increases sensitivity to 74% but also significantly elevates the risk of false positives [1]. This defines a practical lower limit of 0.3% for reliable differential staining.

Dye Uptake & Fastness vs. Reactive Orange 14
Head-to-head
Higher uptake, milder conditions
Reactive Orange 14
Lower uptake
Fastness trade-off
Lower fastness
Suitable for applications prioritizing initial brilliance over durability.
Modified jute fibers; sunlight and washing fastness compared
Histology Microbiology Acid-fast staining

Basic Violet 14 Application Scenarios


Hypochlorite Colorimetric Assay

Based on its high decolorization efficiency by bacterial reduction (90.4% vs. 78.6% for Basic Violet 3) [4], Basic Violet 14 is an ideal model compound for developing and optimizing microbial bioremediation strategies for textile and dye effluents. Its superior biodegradability makes it a preferred choice for proof-of-concept studies in environmental biotechnology.

Acid-Fast Histological Staining

The compound's high degradation efficiency (81.78%) under solar light using TiO2-ZnO nanocomposites [4] positions it as a benchmark dye for evaluating new photocatalyst formulations. Procurement should prioritize this compound for green chemistry and sustainable wastewater treatment research.

Acrylic & Silk Dyeing for Non-Durable Goods

Due to its significantly higher acute toxicity compared to Direct Red 28 and Acid Red 26 (LC50 60.63 µg/mL) [4], Basic Violet 14 serves as a potent positive control in zebrafish-based toxicity assays and environmental risk assessment studies. Its use is recommended when a sensitive toxicological response is required.

Hepatotoxicity & Developmental Research Model

The established concentration-sensitivity relationship [4] makes Basic Violet 14 the definitive choice for preparing carbol fuchsin solutions in acid-fast staining. Procurement of high-purity (>88%) material is essential for reliable tuberculosis diagnostics.

Application
Selection Property
Validation Focus
Hypochlorite colorimetric assay
Sub-nanomolar detection sensitivity for hypochlorite
Limit of detection and sensor selectivity in aqueous matrices
Acid-fast histological staining
Specific affinity for mycolic acid-rich cell walls of mycobacteria
Staining reproducibility and differentiation in Ziehl-Neelsen protocol
Acrylic & silk dyeing (non-durable goods)
Higher dye uptake under mild, economical process conditions
Colorfastness to light and washing vs. production cost
Hepatotoxicity research model
Well-characterized acute toxicity and hepatotoxic endpoints in zebrafish
LC50 reproducibility and mechanistic oxidative stress markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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